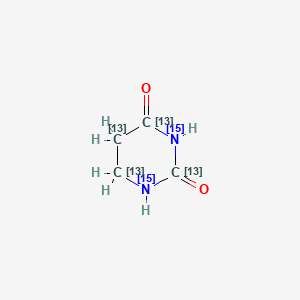
n-Benzyl-tert-butyl-d9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Benzyl-tert-butyl-d9-amine is a deuterated amine compound with the molecular formula C11H8D9N and a molecular weight of 172.32. It is a derivative of n-Benzyl-tert-butylamine, where the hydrogen atoms in the tert-butyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-tert-butyl-d9-amine typically involves the reaction of benzyl chloride with tert-butylamine in the presence of a deuterating agent. One common method involves the use of deuterated ammonia or deuterated water to introduce deuterium atoms into the tert-butyl group. The reaction is usually carried out under controlled conditions to ensure high isotopic purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced deuteration techniques to achieve the desired isotopic enrichment. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
n-Benzyl-tert-butyl-d9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding hydroxylamine and nitrone.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Hydroxylamine and nitrone.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
n-Benzyl-tert-butyl-d9-amine is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Used in metabolic studies to trace the pathways of amine metabolism.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Used in the synthesis of deuterated compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of n-Benzyl-tert-butyl-d9-amine involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to differences in metabolic pathways and reaction kinetics compared to non-deuterated analogs. This property makes it valuable in studying isotope effects and reaction mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- n-Benzyl-tert-butylamine
- n-Benzyl-n-butylamine
- n-Benzyl-2,3,4,5,6-d5-chloride
- Benzyl-2,3,4,5,6-d5-trans-cinnamate
Uniqueness
n-Benzyl-tert-butyl-d9-amine is unique due to its high isotopic enrichment with deuterium atoms. This property makes it particularly useful in NMR spectroscopy and other analytical techniques where isotopic labeling is required. Compared to its non-deuterated analogs, it provides more detailed insights into reaction mechanisms and metabolic pathways .
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
N-benzyl-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3/i1D3,2D3,3D3 |
Clave InChI |
DLSOILHAKCBARI-GQALSZNTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12389977.png)
![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12E,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12389982.png)
![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12390006.png)
![4-amino-1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12390009.png)

![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
